

physical and chemical properties of 2,4,6-Trifluorophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4,6-Trifluorophenol**

Cat. No.: **B1297822**

[Get Quote](#)

An In-depth Technical Guide to 2,4,6-Trifluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **2,4,6-Trifluorophenol** (CAS No. 2268-17-9). It includes detailed experimental protocols for its synthesis, purification, and analysis, as well as insights into its reactivity and applications, particularly its role as a substrate in enzymatic reactions.

Core Properties of 2,4,6-Trifluorophenol

2,4,6-Trifluorophenol is a halogenated aromatic compound featuring a phenol ring substituted with three fluorine atoms. These electron-withdrawing fluorine atoms significantly influence the molecule's electronic properties, acidity, and reactivity, making it a valuable intermediate in various fields.^[1]

Physical and Chemical Properties

The key physical and chemical identifiers and properties of **2,4,6-Trifluorophenol** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	2,4,6-trifluorophenol	[2]
CAS Number	2268-17-9	[2][3]
Molecular Formula	C ₆ H ₃ F ₃ O	[2][3]
Molecular Weight	148.08 g/mol	[2][3]
Appearance	White to light yellow crystalline solid	[4]
Melting Point	49-51 °C	[3][4]
Boiling Point	~128 °C at 760 mmHg (Predicted)	[4]
pKa (Acidity Constant)	The electron-withdrawing fluorine atoms enhance acidity relative to phenol.	[5]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and ether.	[5]

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of **2,4,6-Trifluorophenol**. The following tables summarize the expected spectral characteristics.

¹H NMR (Proton NMR) Spectroscopy

Proton Assignment	Typical Chemical Shift (δ) ppm	Multiplicity
Ar-H (C3, C5)	6.7 - 7.0	Triplet of triplets (tt)
OH	5.0 - 6.0 (variable, broad)	Singlet (s)

Note: The aromatic proton signal is split by coupling to both ortho and para fluorine atoms.

¹³C NMR (Carbon NMR) Spectroscopy

Carbon Assignment	Typical Chemical Shift (δ) ppm	Notes
C-OH (C1)	145 - 155 (ddd)	Carbon directly attached to the hydroxyl group. Signal is split by fluorine atoms.
C-F (C2, C6)	150 - 160 (ddd)	Carbons bearing fluorine atoms.
C-H (C3, C5)	100 - 110 (dt)	Carbons bearing hydrogen atoms.
C-F (C4)	150 - 160 (dtt)	Carbon bearing a fluorine atom.

Note: Carbon signals are split due to C-F coupling, resulting in complex multiplets. Quaternary carbons are typically weaker.

¹⁹F NMR (Fluorine NMR) Spectroscopy

Fluorine Assignment	Typical Chemical Shift (δ) ppm (vs. CFCl_3)	Multiplicity
F (C2, C6)	-110 to -130	Doublet of doublets (dd)
F (C4)	-115 to -135	Triplet of triplets (tt)

Note: The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the molecular environment.^[6]

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
3200 - 3600	O-H stretch (broad)	Strong
1600 - 1650	C=C aromatic ring stretch	Medium
1450 - 1550	C=C aromatic ring stretch	Strong
1100 - 1300	C-F stretch	Strong
1150 - 1250	C-O stretch	Strong

Mass Spectrometry (MS)

m/z Ratio	Assignment	Notes
148	[M] ⁺ (Molecular Ion)	The parent peak corresponding to the molecular weight of the compound. [2] [7]
120	[M - CO] ⁺	Loss of carbon monoxide is a common fragmentation for phenols.
99	[M - HF - CO] ⁺	Subsequent loss of hydrogen fluoride.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **2,4,6-Trifluorophenol**, intended for practical application in a laboratory setting.

Synthesis Protocol: Deoxyfluorination of Phenol

While several routes exist, such as direct fluorination or halogen exchange, a modern and effective method involves the deoxyfluorination of a pre-functionalized phenol. This representative protocol is based on established deoxyfluorination principles.[\[1\]](#)[\[8\]](#)

Reaction Scheme: A phenol is converted to an aryl fluoride via an ipso-substitution mechanism.

Materials and Reagents:

- Phenol or a suitable phenol precursor
- Deoxyfluorination reagent (e.g., PhenoFluor™, PyFluor)
- Anhydrous base (e.g., potassium carbonate or cesium fluoride)
- Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or Acetonitrile)
- Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
- Magnetic stirrer and heating mantle

Procedure:

- Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
- Reagent Addition: Under a positive pressure of inert gas, charge the flask with the phenol precursor (1.0 eq), the deoxyfluorination reagent (1.2 - 1.5 eq), and the anhydrous base (2.0 - 3.0 eq).
- Solvent Addition: Add the anhydrous solvent via cannula or syringe to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
- Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 3 to 24 hours depending on the substrate.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
- Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

- Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the solid **2,4,6-Trifluorophenol** from crude reaction mixtures.

Materials and Reagents:

- Crude **2,4,6-Trifluorophenol**
- Recrystallization solvent system (e.g., Hexane/Ethyl Acetate, Toluene, or Ethanol/Water)
- Erlenmeyer flasks
- Heating plate
- Ice bath
- Buchner funnel and filter paper

Procedure:

- Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. A Hexane/Ethyl Acetate mixture is often a good starting point.
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate) to dissolve the solid with gentle heating.
- Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (the saturation point).
- Crystal Growth: Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature. For optimal crystal formation, avoid disturbing the flask.

- Complete Crystallization: Once crystal formation appears complete at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the purified solid.
- Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
- Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white to off-white crystalline solid.

Analytical Characterization Protocols

NMR Sample Preparation:

- Weigh approximately 5-10 mg of the purified **2,4,6-Trifluorophenol**.
- Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6) in an NMR tube.
- Ensure the solid is fully dissolved. The sample is now ready for ^1H , ^{13}C , and ^{19}F NMR analysis.

FTIR Sample Preparation (ATR Method):

- Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
- Place a small amount of the solid **2,4,6-Trifluorophenol** directly onto the crystal.
- Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Acquire the spectrum according to the instrument's standard operating procedure.

Reactivity and Applications

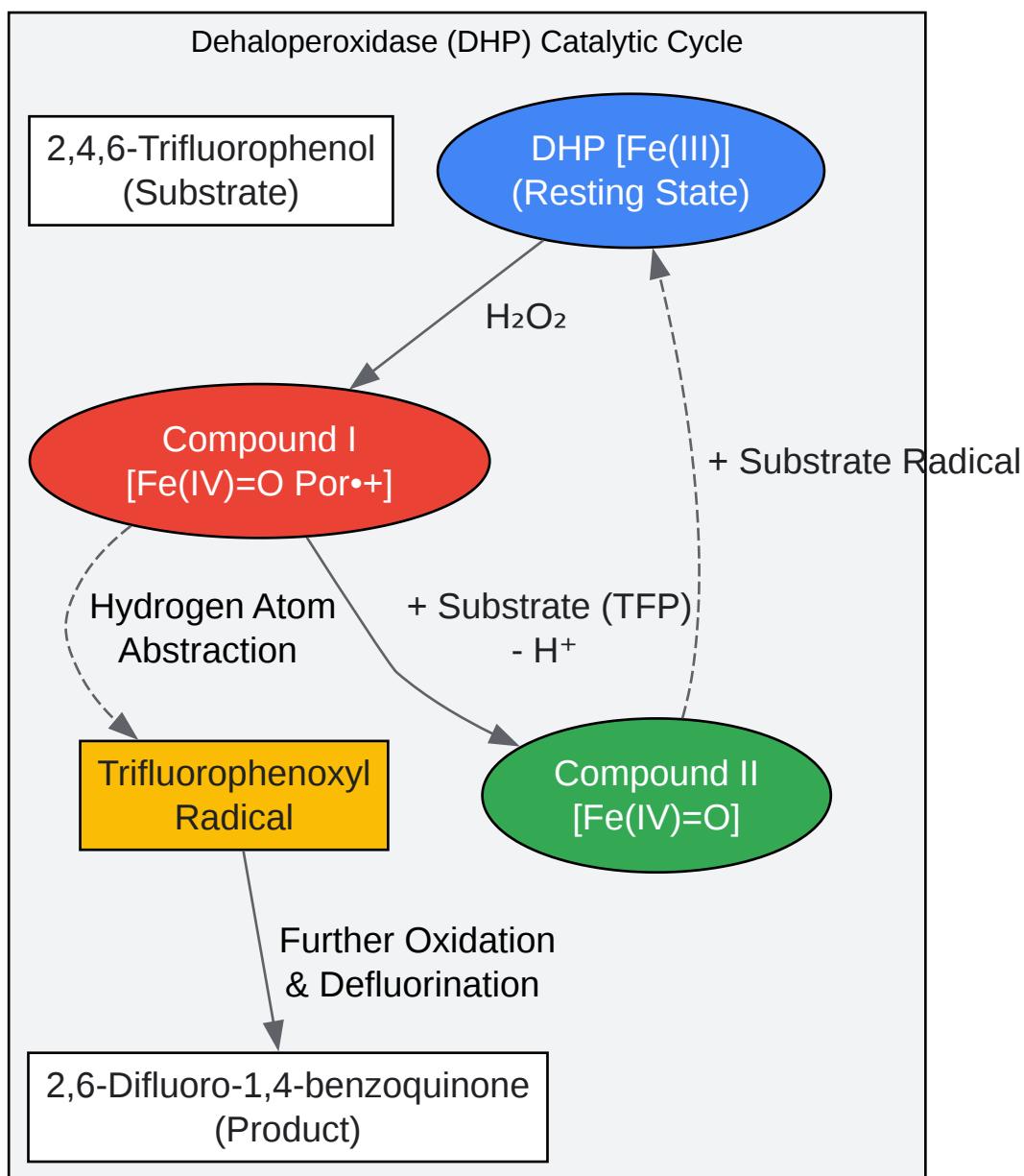

The unique electronic properties imparted by the fluorine atoms make **2,4,6-Trifluorophenol** a versatile building block.^[1]

- Acidity and Nucleophilicity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, making it more readily deprotonated than phenol itself. The resulting phenoxide is a potent nucleophile.[5]
- Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic substitution, although the strong directing effect of the hydroxyl and fluoro groups must be considered.
- Applications:
 - Pharmaceuticals: The incorporation of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[5]
 - Agrochemicals: Fluorinated compounds often exhibit enhanced efficacy as pesticides and herbicides.
 - Electronic Materials: It serves as a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where fluorine substitution can improve thermal stability and charge transport properties.

Visualized Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical logical workflow for the synthesis and characterization of **2,4,6-Trifluorophenol**.



[Click to download full resolution via product page](#)

General workflow for synthesis, purification, and analysis.

Enzymatic Dehalogenation Pathway

2,4,6-Trifluorophenol is a known substrate for the enzyme dehaloperoxidase (DHP), which catalyzes its oxidative dehalogenation. This pathway is critical for understanding the bioremediation of halogenated pollutants.

[Click to download full resolution via product page](#)

Enzymatic dehalogenation of **2,4,6-Trifluorophenol** by DHP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. 2,4,6-Trifluorophenol | C₆H₃F₃O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trifluorophenol | 2268-17-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Buy 2,4,6-Trifluorophenol (EVT-292864) | 2268-17-9 [evitachem.com]
- 6. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4,6-Trifluorophenol [webbook.nist.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- To cite this document: BenchChem. [physical and chemical properties of 2,4,6-Trifluorophenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297822#physical-and-chemical-properties-of-2-4-6-trifluorophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com